Product packaging for L-VALINE (D8)(Cat. No.:)

L-VALINE (D8)

Cat. No.: B1579840
M. Wt: 125.20
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuteration in L-Valine Investigations

The selection of deuterium (B1214612) for labeling L-Valine is a strategic choice driven by the specific advantages it offers in various analytical contexts. L-Valine (D8) is a form of L-Valine where eight hydrogen atoms have been replaced by deuterium atoms. isotope.com This extensive deuteration imparts distinct properties to the molecule that are highly beneficial for research.

One of the primary reasons for using deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate for reactions that involve the cleavage of this bond. acs.org By observing the KIE, researchers can gain valuable insights into the mechanisms of enzymatic reactions. acs.orgpnas.org

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy , deuteration is a powerful technique for simplifying complex spectra and studying large biomolecules. Since deuterium has a different magnetic moment than hydrogen (protons), replacing protons with deuterons effectively renders those positions "invisible" in standard proton NMR experiments. numberanalytics.comsynmr.in This spectral simplification allows for the unambiguous assignment of signals from the remaining protons, which is crucial for determining the three-dimensional structure and dynamics of proteins and other macromolecules. While deuterium itself can be detected by deuterium NMR, its lower sensitivity and distinct frequency prevent interference with proton signals. numberanalytics.comsigmaaldrich.com

For Mass Spectrometry (MS) , the significant mass increase upon deuteration makes L-Valine (D8) an excellent internal standard for the quantification of its unlabeled counterpart, L-Valine. caymanchem.com The labeled and unlabeled compounds co-elute during chromatographic separation but are easily distinguished by their mass-to-charge ratio in the mass spectrometer, leading to highly accurate measurements. clearsynthdeutero.com

Overview of Academic Applications for L-Valine (D8) as a Research Tool

The unique characteristics of L-Valine (D8) have led to its widespread application across various fields of academic research, from fundamental biochemistry to drug discovery.

Metabolic Research and Metabolomics: L-Valine (D8) is extensively used as a tracer to study amino acid metabolism in both healthy and diseased states. isotope.comisotope.com By administering L-Valine (D8) and tracking its incorporation into proteins and other metabolites, researchers can measure rates of protein synthesis and breakdown. isotope.comckisotopes.com This approach has been pivotal in understanding metabolic dysregulation in conditions like cancer and metabolic disorders. eurisotop.comnih.gov For instance, studies have utilized L-Valine (D8) to investigate branched-chain amino acid metabolism in cancer cells, revealing how these nutrients support tumor growth. eurisotop.com

Interactive Data Table: Applications of L-Valine (D8) in Research

Research AreaSpecific ApplicationAnalytical Technique(s)Key Findings
Metabolism Measuring protein synthesis and breakdown rates. isotope.comckisotopes.comMass SpectrometryEnables the calculation of fractional protein turnover in various tissues. ckisotopes.com
Metabolomics Used as an internal standard for accurate quantification of L-Valine. caymanchem.comGC-MS, LC-MSImproves the reliability of metabolomic profiling in complex biological samples. caymanchem.com
Biomolecular NMR Probing the structure and dynamics of large proteins. isotope.comNMR SpectroscopySimplifies complex spectra, allowing for detailed structural analysis of macromolecules.
Proteomics Quantitative analysis of proteins. isotope.comisotope.comMass SpectrometryFacilitates the comparison of protein abundance between different biological samples. diagnosticsworldnews.com
Drug Metabolism Elucidating the metabolic fate of drugs containing a valine moiety. acs.orgMass Spectrometry, NMRHelps in identifying and characterizing drug metabolites. acs.org

Structural Biology: In biomolecular NMR, the incorporation of deuterated amino acids like L-Valine (D8) into large proteins is a critical strategy to overcome limitations associated with molecular size. Perdeuteration, or the labeling of all non-exchangeable protons, significantly reduces signal overlap and improves spectral resolution, making it possible to determine the structures of high-molecular-weight protein complexes.

Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics. While typically employing ¹³C or ¹⁵N labeled amino acids, the principles extend to the use of deuterated amino acids. By growing cells in media containing either normal L-Valine or L-Valine (D8), researchers can combine the resulting protein populations and use mass spectrometry to accurately quantify differences in protein expression levels between the two conditions. creative-proteomics.comsilantes.com

Drug Discovery and Development: Deuterated compounds are increasingly being explored in drug development. nih.gov The kinetic isotope effect can be leveraged to slow down the metabolic breakdown of a drug, potentially improving its pharmacokinetic profile. acs.org L-Valine (D8) can be used in studies to understand the metabolism of drug candidates that are structurally related to valine. acs.orgmedchemexpress.com

Properties

Molecular Weight

125.20

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Valine D8 and Its Derivatives

Chemical Synthesis Approaches for Deuterated L-Valine

Chemical synthesis offers precise control over the location and extent of isotopic labeling, albeit often requiring multi-step and complex procedures. chempep.com

Stereoselective Deuteration Techniques for Amino Acid Synthesis

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules like L-amino acids. Stereoselective deuteration techniques are designed to introduce deuterium (B1214612) at a specific position with a defined three-dimensional arrangement.

One powerful method involves the use of chelate-enolate Claisen rearrangements . This approach has been successfully applied to the synthesis of deuterium-labeled pipecolic acid diastereomers, demonstrating its utility in creating stereospecific C-D bonds. uzh.ch Another strategy relies on the asymmetric hydrogenation of α-acylaminoacrylic acids using chiral phosphine (B1218219) ligands, which can yield amino acids with high optical purity. researchgate.net Furthermore, methods have been developed for the stereoselective synthesis of α-deuterated α-amino acids from the amino acids themselves, utilizing simple conditions like sodium ethoxide in deuterated ethanol (B145695) (EtOD) without the need for external chiral sources. acs.org

Recent advancements include cobalt-catalyzed deuteration of amidoacrylates using deuterated methanol, which produces α,β-dideuterio-α-amino esters with excellent enantiomeric ratios and near-complete deuteration. researchgate.net Biocatalytic approaches are also emerging as a powerful tool. For instance, an α-oxo-amine synthase from saxitoxin (B1146349) biosynthesis, SxtA AONS, can produce a range of α-deuterated amino acids and their esters with high site- and stereoselectivity using D₂O as the deuterium source. nih.gov

Method Key Features Reported Success
Chelate-enolate Claisen RearrangementStereoselective formation of C-D bondsSynthesis of deuterium-labeled pipecolic acid diastereomers. uzh.ch
Asymmetric HydrogenationUse of chiral ligands for high optical purityProduction of amino acids with up to 95% optical purity. researchgate.net
NaOEt in EtODSimple, no external chiral source neededEnantioretentive deuteration of proline and pseudoproline derivatives. acs.org
Cobalt-Catalyzed DeuterationHigh enantiomeric ratios and deuteration levelsSynthesis of α,β-dideuterio-α-amino esters. researchgate.net
Biocatalysis (e.g., SxtA AONS)High site- and stereoselectivity, mild conditionsProduction of various α-deuterated amino acids and esters. nih.gov

Alpha-Deuteration Strategies for Amino Acids

The α-position of an amino acid is a common target for deuteration. Various strategies have been developed to achieve this specific labeling.

A prevalent method is hydrogen isotope exchange (HIE) , where the α-hydrogen is swapped for a deuterium atom. This can be catalyzed by various means. For example, an efficient method for the synthesis of α-deuterated α-amino esters involves using 2-hydroxynicotinaldehyde (B1277654) as a catalyst in D₂O under mild conditions. acs.org This approach demonstrates broad substrate scope and high deuterium incorporation. acs.org

Another strategy involves the pyridoxal (B1214274)/D₂O exchange reaction. While this reaction is often accompanied by racemization, it can be cleverly exploited. By starting with a D-amino acid, the L-amino acid formed during the reaction will be almost fully deuterated at the α-position. nih.gov This method has been successfully used to prepare α-deuterated L-valine. nih.gov

Non-enzymatic transamination using pyridoxal has also been employed to introduce deuterium specifically at the α-position in high yields for a range of amino acids. publish.csiro.au Additionally, a general procedure for preparing α-deuterated amino acids involves the decarboxylation of substituted aminomalonate precursors in the presence of a deuterium source. acs.org

Strategy Catalyst/Reagent Key Principle
Hydrogen Isotope Exchange (HIE)2-hydroxynicotinaldehydeCatalytic activation of the α-C-H bond in D₂O. acs.org
Pyridoxal/D₂O ExchangePyridoxalRacemization allows for the formation of α-deuterated L-amino acid from a D-amino acid starting material. nih.gov
Non-enzymatic TransaminationPyridoxalSchiff base formation facilitates α-deuteration. publish.csiro.au
Decarboxylation of AminomalonatesDeuterated solventIncorporation of deuterium during the decarboxylation step. acs.org

Synthesis of Protected L-Valine (D8) Derivatives (e.g., N-t-Boc, N-FMOC)

For applications in peptide synthesis and other complex molecular constructions, the amino and carboxyl groups of amino acids often need to be protected. The synthesis of protected derivatives of L-Valine (D8) is therefore a crucial step.

Commercially available L-Valine-d8 can be used as a starting material for these syntheses. medchemexpress.comchemsrc.comlabclinics.commedchemexpress.com The most common protecting groups are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The synthesis of N-t-Boc-L-Valine (D8) involves the reaction of L-Valine (D8) with a Boc-anhydride or a similar reagent. This protected amino acid is used in the synthesis of isotope-labeled peptides for applications in mass spectrometry-based protein quantitation and biomolecular NMR. isotope.com Information on the synthesis of N-FMOC-L-Valine (D8) is less explicitly detailed in the provided context, but would follow standard procedures for Fmoc protection of amino acids.

Protected Derivative CAS Number (Labeled) Application
N-(tert-Butoxycarbonyl)-L-valine-d8153568-33-3Peptide synthesis, biomolecular NMR, proteomics. isotope.comcymitquimica.com

Biosynthetic and Enzymatic Preparation Routes for Deuterated Amino Acids

Biosynthetic and enzymatic methods offer environmentally friendly and highly selective alternatives to chemical synthesis for producing deuterated amino acids. researchgate.net These methods leverage the inherent catalytic machinery of microorganisms and enzymes. chempep.com

Microbial Production Systems for Isotopic Enrichment

Microorganisms can be cultured in media containing isotopically labeled substrates, leading to the incorporation of these isotopes into their cellular components, including amino acids.

Algae, such as Scenedesmus obliquus and Plectonema calothricoides, have been grown in deuterium oxide (D₂O) to produce highly deuterated proteins. pnas.org Subsequent hydrolysis of these proteins yields a mixture of deuterated amino acids. pnas.org Similarly, the microalga Chlamydomonas reinhardtii has been used to produce ¹⁵N-labeled amino acids with high isotopic enrichment by cultivation in a medium containing ¹⁵NH₄Cl. researchgate.net

Bacteria like E. coli are also widely used for isotopic labeling. ej-physics.org They can be grown in minimal media where the sole carbon or nitrogen source is isotopically enriched, leading to the production of uniformly labeled amino acids. chempep.com While bacterial systems are efficient, producing eukaryotic proteins in their native form can be challenging. nih.gov For such cases, mammalian cell lines like HEK 293 and CHO cells have been employed to produce isotopically labeled proteins. nih.gov

Organism Isotope Source Outcome
Scenedesmus obliquusDeuterium oxide (D₂O)Highly deuterated proteins, yielding deuterated amino acids upon hydrolysis. pnas.org
Plectonema calothricoidesDeuterium oxide (D₂O)Perdeuterio phycocyanin protein. pnas.org
Chlamydomonas reinhardtii¹⁵NH₄Cl¹⁵N-labeled amino acids with high isotopic enrichment. researchgate.net
E. coli¹³C-glucose, ¹⁵N-ammonium sulfateUniformly labeled amino acids. ej-physics.org
Mammalian cells (HEK 293, CHO)Isotopically labeled amino acidsIsotopically enriched eukaryotic proteins. nih.gov

Enzymatic Racemization and Resolution for Deuterated Enantiomers

Enzymes can be used to selectively produce or separate deuterated enantiomers of amino acids. Racemases, for instance, catalyze the interconversion between L- and D-isomers. iisc.ac.in

The enzyme α-amino-ε-caprolactam racemase catalyzes the exchange of the α-hydrogen of its substrate with deuterium from D₂O during the racemization process. nih.gov This phenomenon, which can lead to an "overshoot" in optical rotation due to a primary deuterium isotope effect, highlights the potential for enzymatic systems to facilitate deuteration. nih.gov

A dual-protein catalysis system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze both Cα and Cβ hydrogen-deuterium exchange in amino acids. nih.gov In the absence of DsaE, only Cα-deuteration occurs, demonstrating the potential for fine-tuning the deuteration pattern through enzymatic control. nih.gov Furthermore, a PLP-dependent Mannich cyclase, LolT, has been repurposed for the highly stereoselective α-deuteration of a diverse range of L-amino acids. escholarship.org

Enzymatic racemization can also be a key step in dynamic kinetic resolution processes. For the synthesis of optically pure deuterated amino acids, one enantiomer of a racemic mixture can be continuously racemized while the other is selectively transformed or separated. researchgate.net

Enzyme/System Function Application in Deuteration
α-amino-ε-caprolactam racemaseRacemizationα-hydrogen exchange with deuterium from D₂O. nih.gov
DsaD/DsaE systemAminotransferase activitySite-selective Cα and Cβ deuteration of amino acids. nih.gov
LolT (Mannich cyclase)Mannich reactionStereoselective α-deuteration of a broad range of L-amino acids. escholarship.org
Alanine RacemaseRacemization of AlanineUsed to study enzymatic kinetics of racemization with deuterated substrates. iisc.ac.innih.gov

L Valine D8 in Isotopic Labeling and Metabolic Tracing Studies

Principles of Stable Isotope Tracing with Deuterated L-Valine

Stable isotope tracing is a fundamental technique used to investigate the intricate network of biochemical reactions within living organisms. nih.gov The core principle involves introducing a molecule labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), into a biological system. nih.gov L-Valine (D8) is one such tracer, where the hydrogen atoms on the valine molecule have been replaced with deuterium. medchemexpress.com

Once introduced, either orally or intravenously, the labeled L-Valine (D8) behaves identically to its unlabeled counterpart, participating in the same metabolic reactions. chemie-brunschwig.chnih.gov Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the incorporation of deuterium into various metabolites and macromolecules. chemie-brunschwig.chnih.gov By tracking the distribution of the deuterium label, researchers can map the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. eurisotop.com This allows for the determination of the rates of appearance and disappearance of the endogenous molecule, providing a dynamic view of metabolism. nih.gov

The use of deuterated tracers like L-Valine (D8) offers significant advantages, including the ability to measure the synthesis rates of a wide array of molecules by observing the rate of deuterium incorporation. eurisotop.com This methodology is crucial for understanding how metabolic pathways are regulated and how they are altered in various physiological and pathological states. eurisotop.com

Applications in Metabolic Pathway Elucidation

The use of L-Valine (D8) as a tracer has provided significant insights into various metabolic pathways. Its application spans from the analysis of branched-chain amino acid metabolism to understanding how cells reprogram their metabolic networks in response to different conditions.

Branched-Chain Amino Acid (BCAA) Metabolism Flux Analysis

L-Valine is one of the three branched-chain amino acids (BCAAs), which also include leucine (B10760876) and isoleucine. The catabolism of BCAAs is a crucial metabolic process, and dysregulation has been linked to various diseases, including cancer. nih.govjcancer.org L-Valine (D8) is used as an internal standard for the quantification of L-valine in tissues, allowing researchers to study the flux through the BCAA degradation pathway. nih.govcaymanchem.com For instance, studies in colorectal cancer have utilized L-Valine-d8 to demonstrate that the inactivation of proteins in the BCAA degradation pathway leads to reduced metabolism of these amino acids, which may in turn promote cancer cell growth. nih.govjcancer.org

Incorporation into Cellular Biomolecules (e.g., Fatty Acids, Proteins)

The carbon and hydrogen atoms from L-valine can be incorporated into other essential biomolecules. Research using L-Valine (D8) has demonstrated its role as a precursor for the synthesis of other molecules.

Fatty Acids: In certain organisms, the carbon skeleton of valine can be used to synthesize branched-chain fatty acids. Studies in Bacillus subtilis have shown that deuterium from L-Valine-d8 is incorporated into the backbone of specific fatty acids, such as 12-methyltridecanoic acid and 14-methylpentadecanoic acid. researchgate.netbiorxiv.org This occurs through the conversion of valine to isobutyryl-CoA, which then serves as a primer for fatty acid synthesis. researchgate.netbiorxiv.org Similarly, in rat skin, dietary L-valine has been shown to be a precursor for the synthesis of even-carbon-number iso-fatty acids. nih.gov

Proteins: As a proteinogenic amino acid, L-valine is a fundamental building block for protein synthesis. medchemexpress.com L-Valine (D8) can be used to measure the rate of protein synthesis and turnover. ckisotopes.comisotope.com By monitoring the incorporation of the labeled valine into newly synthesized proteins, researchers can quantify the dynamics of the proteome. ckisotopes.comnih.govnih.gov

Investigation of Specific Enzyme Activities and Substrate Utilization

L-Valine (D8) can be instrumental in studying the activity of specific enzymes and understanding substrate utilization in various metabolic contexts. For example, a deficiency in the enzyme branched-chain dehydrogenase, which is responsible for the catabolism of valine, isoleucine, and leucine, leads to a serious metabolic disorder. caymanchem.comglpbio.com Tracing studies with L-Valine (D8) can help to assess the activity of this and other enzymes in the BCAA catabolic pathway. caymanchem.comglpbio.com Furthermore, in organisms like Corynebacterium glutamicum, which are used for the industrial production of L-valine, understanding substrate utilization is key to optimizing production. nih.gov While not directly using L-Valine (D8) for production strains, related tracer studies help elucidate pathway fluxes and bottlenecks. nih.gov

Tracing Metabolic Reprogramming in Biological Systems

Cancer cells often exhibit altered metabolism to support their rapid proliferation and survival. eurisotop.com Stable isotope tracing with compounds like L-Valine (D8) is a critical tool for deciphering this metabolic reprogramming. eurisotop.com For instance, research has shown that some cancers reprogram BCAA metabolism to fuel their growth. eurisotop.comnih.govnih.gov Studies in prostate cancer have indicated that valine catabolism contributes to the lipogenic phenotype and replenishes the tricarboxylic acid (TCA) cycle. nih.govnih.gov By tracing the fate of L-Valine (D8), scientists can identify these altered metabolic routes, which may present novel targets for cancer therapy. eurisotop.comnih.govnih.gov

Quantitative Proteomics and Protein Turnover Studies

L-Valine (D8) is a valuable reagent in the field of quantitative proteomics, particularly in a technique called Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). medchemexpress.comckgas.com SILAC allows for the accurate comparison of protein abundance between different cell populations. ckgas.comisotope.com

In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (unlabeled) amino acid, while the other is grown in a medium with a "heavy" (isotope-labeled) amino acid, such as L-Valine (D8). ckgas.com The proteins from both cell populations are then combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise quantification of relative protein abundance. ckgas.com

Beyond relative quantification, L-Valine (D8) is also used to measure protein turnover rates—the balance between protein synthesis and degradation. eurisotop.comckisotopes.com By introducing L-Valine (D8) into the diet of an organism or the medium of cultured cells, researchers can monitor the rate at which the labeled amino acid is incorporated into proteins (synthesis) and the rate at which it is lost from the proteome (degradation). ckisotopes.com This "dynamic SILAC" approach has been used to determine the turnover rates of hundreds of proteins simultaneously. ckisotopes.com

Table 1: Research Findings Using L-Valine (D8)

Research Area Organism/Cell Line Key Finding Reference(s)
BCAA Metabolism Colorectal Cancer Tissue Inactivation of the BCAA degradation pathway was observed, potentially promoting cancer growth. nih.gov, jcancer.org
Fatty Acid Synthesis Bacillus subtilis Deuterium from L-Valine-d8 was incorporated into specific branched-chain fatty acids. researchgate.net, biorxiv.org
Protein Turnover Domestic Fowl, Mice L-Valine (D8) in the diet enabled the measurement of protein turnover rates in various organs. ckisotopes.com
Metabolic Reprogramming Prostate Cancer Cells Valine catabolism was shown to contribute to lipogenesis and TCA cycle anaplerosis. nih.gov, nih.gov

Use in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of proteomes. medchemexpress.comnih.gov The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins in living cells. thermofisher.com By replacing a standard, or "light," amino acid in the cell culture medium with a non-radioactive, heavy isotopic counterpart, the entire proteome of one cell population becomes labeled. oup.com

L-Valine (D8), a deuterated form of the essential amino acid L-Valine, serves as a "heavy" labeling agent in such protocols. medchemexpress.commedchemexpress.com In a typical SILAC experiment comparing two cell populations (e.g., treated vs. untreated), one population is grown in media containing normal "light" L-Valine, while the other is grown in media containing "heavy" L-Valine (D8). nih.gov Since valine is an essential amino acid, the cells must source it from the culture medium, ensuring its incorporation during protein synthesis. medchemexpress.com After a number of cell divisions, all valine residues in the proteome of the second population will be the D8 variant.

The two cell populations are then combined, the proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. thermofisher.com Because L-Valine (D8) is heavier than natural L-Valine, a given peptide containing this labeled amino acid will appear as a pair in the mass spectrum, separated by a specific mass difference corresponding to the number of incorporated deuterium atoms. The ratio of the signal intensities of the heavy and light peptide pairs provides a direct and accurate measure of the relative abundance of that protein between the two samples. oup.com This approach minimizes quantitative errors that can be introduced during sample preparation, as the samples are combined at an early stage. nih.gov While L-arginine and L-lysine are the most common amino acids used in SILAC, other labeled amino acids like L-Valine (D8) are employed in specialized protocols, including "dynamic SILAC" (dSILAC) studies, to investigate protein turnover. ckisotopes.comckisotopes.com

Measurement of Fractional Protein Synthesis and Degradation Rates

L-Valine (D8) is an effective tracer for quantifying the dynamic processes of protein synthesis and degradation. isotope.com These measurements are crucial for understanding how cells and organisms regulate protein homeostasis in response to various physiological and pathological stimuli. The rates are typically determined using a "pulse-chase" methodology.

Fractional Protein Synthesis Rate (FSR): To measure protein synthesis, a "pulse" of L-Valine (D8) is administered to a biological system, either in cell culture medium or through the diet in whole-animal studies. ckisotopes.com The labeled valine enters the free amino acid precursor pool and is incorporated into newly synthesized proteins. By taking samples (e.g., tissue biopsies) over time and using mass spectrometry to measure the rate of L-Valine (D8) incorporation into the protein-bound pool relative to the enrichment of the precursor pool, the fractional synthesis rate (FSR) can be calculated. researchgate.net FSR represents the fraction of the protein pool that is newly synthesized per unit of time. This method has been used to determine the synthesis rates of specific proteins or the entire proteome. ckisotopes.com

Protein Degradation Rate: To measure protein degradation, the "pulse" of L-Valine (D8) is followed by a "chase." During the chase period, the source of the labeled amino acid is removed and replaced with unlabeled L-Valine. This prevents further incorporation of the heavy label into new proteins. The rate of protein degradation is then determined by monitoring the decay or loss of L-Valine (D8) from the pre-labeled proteins over time. ckisotopes.com While the concept is straightforward, measuring degradation is often more complex than synthesis due to factors like the re-utilization of amino acids from degraded proteins. researchgate.netnih.gov Long-lived protein degradation assays, which trace the release of labeled amino acids, provide a quantitative measure of autophagic flux and general protein breakdown. nih.gov

By combining these measurements, researchers can gain a comprehensive view of protein turnover—the balance between synthesis and degradation that ultimately determines the abundance of specific proteins. ckisotopes.com

Assessment of Proteome Dynamics in Various Biological Models

L-Valine (D8) has been utilized as a tracer to investigate proteome dynamics across a range of biological systems, from microbes to complex animal models. These studies provide insights into how protein turnover is regulated in different tissues and under various conditions.

Avian Models: In a study on domestic fowl, a diet containing L-Valine (D8) was used to investigate protein turnover. ckisotopes.com Researchers formulated a semi-synthetic diet where half of the valine was isotopically labeled. This approach allowed them to assess protein turnover rates in the skeletal muscle of young, rapidly growing chicks over a five-day period. ckisotopes.comckisotopes.com

Rodent Models: L-Valine (D8) has been incorporated into the diets of mice to study protein turnover in multiple organs simultaneously. By adding the labeled amino acid to standard chow, researchers could track the rate of protein turnover in the liver, kidneys, heart, and skeletal muscle. ckisotopes.comckisotopes.com In one application, this method was used to non-invasively track the labeling trajectory of major urinary proteins (MUPs), which are synthesized in the liver, to understand organ-specific protein dynamics. ckisotopes.com Another study in mice used an L-Valine (D8) diet to track the baseline replacement rates of reproductive proteins in the epididymis and seminal vesicles. ckisotopes.com

Microbial Models: In the bacterium Bacillus subtilis, L-Valine (D8) was used as a tracer to follow its metabolic fate. The study demonstrated that the deuterium label from L-Valine (D8) was incorporated into the carbon backbone of specific branched-chain fatty acids, confirming that isobutyryl-CoA derived from valine was a precursor for their synthesis. biorxiv.org

Cancer Research Models: While not a direct measure of proteome dynamics, L-Valine (D8) is also used as an internal standard in metabolomics studies. For instance, in a study using a mouse model of colorectal cancer, L-Valine (D8) was added to tissue extracts to accurately quantify changes in metabolite concentrations between cancerous and adjacent non-cancerous tissues. nih.gov

The following table summarizes key research findings using L-Valine (D8) in different biological models.

Advanced Isotopic Data Analysis and Correction Methodologies

Correction for Natural Isotopic Abundance in Mass Spectrometry Data

When conducting stable isotope tracing experiments, a critical step in data processing is the correction for the natural abundance of heavy isotopes. nih.gov Elements like carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. nih.gov This means that even an "unlabeled" molecule will produce a pattern of mass isotopomers in a mass spectrometer, with small peaks at M+1, M+2, etc., due to the probabilistic presence of these naturally occurring heavy isotopes.

This natural distribution complicates the analysis of data from labeling experiments. The measured signal for a given mass isotopomer is a composite of molecules containing the deliberately introduced tracer (e.g., deuterium from L-Valine (D8)) and molecules that are heavier due to natural isotopes. To extract meaningful biological information, the contribution from natural abundance must be mathematically subtracted from the raw mass spectrometry data. researchgate.net

The most common approach involves using a correction matrix. biorxiv.orgresearchgate.net This method uses the known natural isotopic abundances of all elements in the molecule to calculate the theoretical mass isotopomer distribution for an unlabeled compound. This theoretical pattern is then used to deconvolve the measured data and isolate the signal that is due solely to the incorporation of the isotopic tracer. researchgate.net However, this correction carries a potential for systematic error, as it often assumes that the natural abundance distribution in the labeled species is identical to the unlabeled compound, an approximation that can introduce inaccuracies for small, highly labeled molecules like valine. nih.gov Inaccurate correction can be identified by outcomes such as negative values for isotopomer abundances, indicating a flaw in the data processing. researchgate.net

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated mathematical technique used to interpret data from stable isotope labeling experiments. nih.gov Its primary purpose is to determine the isotopic enrichment of the "true" precursor pool that was used for the biosynthesis of a polymer (such as a protein, fatty acid, or nucleic acid). nih.govnih.gov This is a significant challenge in metabolic studies, as the isotopic enrichment of the precursor that is directly administered (e.g., in the blood or cell media) is often diluted by endogenous sources before it reaches the site of synthesis.

MIDA works by analyzing the pattern, or distribution, of mass isotopomers in the final product. nih.gov When a polymer is synthesized from repeating precursor units, the incorporation of a labeled precursor follows statistical rules. For example, if a protein is synthesized in the presence of L-Valine (D8), the resulting peptides containing multiple valine residues will exhibit a specific distribution of heavy isotopomers (e.g., containing one D8-valine, two D8-valines, etc.). This distribution is dependent on the probability of a labeled valine being incorporated at any given valine position, which directly reflects the enrichment of the valyl-tRNA pool at the time of synthesis. nih.gov

By applying combinatorial probability models (such as the binomial or multinomial expansion) to the measured mass isotopomer distribution of the product, MIDA can mathematically calculate the precursor pool enrichment (denoted as 'p'). nih.govnih.gov Once 'p' is known, the fraction of the polymer that was newly synthesized during the experiment can be accurately calculated. nih.gov This technique was specifically applied in the study of domestic fowl fed L-Valine (D8), where MIDA was used to determine the precursor enrichment in the muscle to accurately calculate protein turnover rates. ckisotopes.comckisotopes.com

Computational Tools for Isotopic Flux Modeling and Interpretation

The analysis of data from stable isotope labeling studies is computationally intensive, requiring specialized software to perform corrections, calculate fluxes, and model metabolic networks. nih.gov A variety of tools have been developed to handle different aspects of this data analysis pipeline.

Isotopic Correction Tools: These programs are designed to correct raw mass spectrometry data for natural isotope abundances and, in some cases, impurities in the isotopic tracer. This is a fundamental first step for nearly all quantitative analyses. uni-regensburg.de

Metabolic Flux Analysis (MFA) Tools: These tools use the corrected isotopic labeling data to calculate the rates (fluxes) through various pathways in a metabolic network. They typically involve fitting the experimental data to a network model to solve for the unknown flux values. nih.gov

Modeling and Simulation Tools: More comprehensive platforms allow for the construction and simulation of genome-scale metabolic models (GEMs). These can be used to predict metabolic behavior under different conditions and to interpret the results of flux analyses in a broader systems biology context. uminho.pt

The following table lists several computational tools used in the analysis of isotopic labeling data.

Spectroscopic Applications of L Valine D8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in structural biology, providing atomic-resolution insights into the structure, dynamics, and interactions of proteins and other biomolecules in solution. The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is central to modern biomolecular NMR. L-Valine (D8) is particularly significant in this context, primarily due to the strategic importance of valine residues, which are frequently located in the hydrophobic cores and at the interaction interfaces of proteins.

Enhancement of NMR Signal Resolution and Clarity through Deuteration

One of the major challenges in the NMR study of large proteins (>25 kDa) is the rapid decay of NMR signals, which leads to broad lines and poor spectral resolution. This is primarily due to efficient relaxation mechanisms dominated by strong dipole-dipole interactions between neighboring protons. fu-berlin.demedchemexpress.com

The strategic substitution of protons with deuterons, known as deuteration, is a powerful method to overcome this limitation. Since deuterium has a much smaller magnetic moment than a proton, replacing protons with deuterons drastically reduces the efficiency of dipolar relaxation pathways. sioc.ac.cn Incorporating L-Valine (D8) into a protein, typically as part of a broader deuteration strategy, significantly attenuates these relaxation effects. This leads to a substantial narrowing of NMR linewidths, resulting in enhanced signal resolution and clarity. fu-berlin.deresearchgate.net This improvement is critical for resolving individual atomic signals in the crowded spectra of large biomolecules, which is a prerequisite for detailed structural and dynamic analysis. medchemexpress.comunl.pt

Effect of Deuteration on NMR Parameters Description Benefit in NMR Spectroscopy
Reduced Dipolar Interactions The magnetic moment of deuterium (²H) is 6.5 times smaller than that of a proton (¹H).Attenuates the dominant ¹H-¹H dipolar relaxation mechanism.
Slower Transverse Relaxation (Longer T₂) The rate of transverse relaxation (R₂) is significantly reduced.Results in narrower signal linewidths and reduced spectral overlap. fu-berlin.desioc.ac.cn
Improved Spectral Resolution Sharper signals allow for the distinction between resonances from individual atoms that would otherwise be unresolved.Enables the study of larger and more complex proteins and protein complexes.
Enhanced Sensitivity For certain experiments like TROSY (Transverse Relaxation-Optimized Spectroscopy), deuteration is essential to suppress relaxation pathways and boost signal intensity.Allows for the detection of signals from high-molecular-weight systems that would be too weak to observe otherwise.

Structural and Dynamic Studies of Biological Macromolecules

Isotopically labeled counterparts of essential amino acids, including L-Valine (D8), are instrumental in NMR-based research designed to probe the structure, dynamics, and binding properties of biological macromolecules. researchgate.netckisotopes.com By selectively introducing L-Valine (D8) or its precursors, researchers can simplify complex spectra and focus on specific regions of a protein.

Determining the three-dimensional structure of a protein is fundamental to understanding its function. Deuteration strategies involving L-Valine (D8) play a crucial role in this process. By growing proteins in a deuterated medium and providing specific protonated precursors, researchers can produce highly deuterated proteins with protonated methyl groups on valine, leucine (B10760876), and isoleucine residues. sioc.ac.cn

These "protonated islands" in a deuterated sea serve as powerful NMR probes. The simplified ¹H-¹³C correlation spectra (like HSQC or HMQC) show only the signals from these methyl groups, which are often found in the protein's core and are sensitive reporters of the protein's fold. The unambiguous assignment of these signals, made possible by the simplified spectra, allows for the measurement of Nuclear Overhauser Effects (NOEs), which provide distance constraints between atoms. nih.gov In studies on large proteins, NOEs between methyl groups in a highly deuterated sample are critical for generating a global fold of the protein. researchgate.net

For example, in a study of deuterated ribonuclease HI, selective protonation of valine, leucine, isoleucine, and histidine residues led to much simpler 2D NMR spectra, which allowed for unambiguous resonance assignments essential for defining the protein's conformation. nih.gov

Understanding how proteins interact with ligands is central to drug discovery and molecular biology. NMR spectroscopy is exceptionally well-suited for characterizing these interactions, often by monitoring changes in the protein's NMR spectrum upon addition of a ligand. This technique, known as chemical shift perturbation (CSP) mapping, can identify the binding site on the protein. mdpi.com

The use of L-Valine (D8) in conjunction with selective protonation of methyl groups is highly advantageous for these studies. mdpi.com Valine residues are frequently part of ligand-binding pockets. By observing the ¹H-¹³C correlation spectrum of a selectively labeled protein, researchers can monitor the chemical shifts of specific valine methyl groups. When a ligand binds, changes in the local chemical environment cause these specific signals to shift or broaden, allowing for the precise mapping of the interaction site.

Furthermore, deuterating the protein simplifies the spectrum to such an extent that it becomes possible to observe the NMR signals of the bound ligand itself using techniques like transferred NOE (trNOE). researchgate.netnih.gov This allows for the determination of the ligand's conformation when it is bound to the protein, providing critical information for structure-based drug design. biorxiv.org For instance, the binding of various inducers and corepressors to the E. coli trp repressor was effectively studied by using a deuterated protein, which greatly facilitated the identification of NOEs between the protein and the bound ligands. researchgate.net

Proteins are not static entities; their function is intrinsically linked to their internal motions and flexibility. NMR spectroscopy is unique in its ability to probe these dynamics over a wide range of timescales. sioc.ac.cn Deuteration, including the use of L-Valine (D8), is often a prerequisite for studying the dynamics of large proteins. fu-berlin.deckisotopes.com

By reducing the transverse relaxation rates, deuteration enables the accurate measurement of relaxation parameters (such as R₁ and R₂) for specific nuclei. fu-berlin.de These parameters provide quantitative information about the amplitude and timescale of motions at that site. By incorporating L-Valine with specific isotopic labels (e.g., ¹³CH₃ groups in a deuterated background), researchers can use the valine methyl groups as dynamic probes. These probes report on the flexibility of the protein backbone and side chains, revealing how protein dynamics change upon ligand binding or as part of its functional cycle. unl.pt

Ligand Binding and Protein-Ligand Interaction Characterization

Isotopic Editing and Filtering Techniques in Complex Biological Systems

In complex biological systems, NMR spectra can be incredibly dense with overlapping signals. Isotopic editing or filtering techniques use specific labeling patterns to "turn on" signals from selected parts of a molecule while suppressing signals from the rest. The use of L-Valine (D8) precursors is a cornerstone of these strategies. sioc.ac.cn

A common approach involves expressing a protein in a fully deuterated (D₂O) medium, which ensures all non-exchangeable proton sites are occupied by deuterons. By adding a protonated precursor for valine biosynthesis, such as α-ketoisovalerate, one can achieve selective protonation of valine residues in an otherwise deuterated protein. unl.pt An NMR experiment can then be designed to specifically detect only those protons (and their attached carbons or nitrogens), effectively filtering out the signals from the rest of the massive protein. This spectral simplification is essential for focusing on specific residues or regions of interest, such as an enzyme's active site or a protein-protein interaction interface, within a large and complex system. nih.gov

Isotopic Labeling Scheme Precursor(s) Resulting Label Primary Application
Uniform Deuteration D₂O, ²H-glucosePerdeuterated proteinBackground for selective protonation, reduces relaxation.
Selective Valine Protonation D₂O, ²H-glucose, protonated α-ketoisovalerate¹H/¹³C-Val in a deuterated proteinSimplifies spectra for assignment and interaction studies. unl.pt
Stereospecific Methyl Labeling D₂O, ²H-glucose, specifically labeled α-ketoisovalerateStereospecific ¹³CH₃ labeling of Val/LeuProbing structure and dynamics with high resolution. sioc.ac.cn
Full Isotopic Labeling ¹⁵NH₄Cl, ¹³C-glucose, L-Valine-d8Uniform ¹⁵N/¹³C labeling with deuterated ValUsed in multi-dimensional experiments for structural analysis. researchgate.netckisotopes.com

Mass Spectrometry (MS) in Conjunction with Deuteration

The strategic incorporation of deuterium atoms into L-valine, creating L-valine-2,3,4,4,4,4′,4′,4′-d8 (L-Valine-d8), provides a powerful tool for mass spectrometry-based applications. This stable isotope-labeled compound is chemically analogous to its naturally occurring (light) counterpart but possesses a higher mass. This mass difference of +8 Daltons allows it to be clearly distinguished by a mass spectrometer, making it an exceptional internal standard for enhancing the accuracy and reliability of quantitative and qualitative metabolic analyses. caymanchem.comsigmaaldrich.com

Internal Standardization for Accurate Quantification of Amino Acids and Metabolites

Accurate quantification is a cornerstone of metabolomics and clinical chemistry, yet analytical variability arising from sample preparation and instrument performance can compromise results. The stable isotope dilution (SID) method, which employs isotopically labeled internal standards, is the gold standard for correcting these variations. tandfonline.comcapes.gov.brresearchgate.net L-Valine-d8 is an ideal internal standard for the quantification of endogenous L-valine. caymanchem.com

Because L-Valine-d8 shares nearly identical physicochemical properties with natural L-valine, it behaves similarly during critical analytical steps, including extraction, derivatization, and chromatographic separation. caymanchem.com By adding a known quantity of L-Valine-d8 to a biological sample at the beginning of the workflow, any sample loss or variation in analytical response will affect both the analyte and the standard equally. The mass spectrometer differentiates between the light (analyte) and heavy (internal standard) forms. The ratio of their signal intensities is then used to calculate the precise concentration of the endogenous L-valine, effectively normalizing for experimental inconsistencies. capes.gov.brnih.gov This method is crucial for applications demanding high accuracy, such as the diagnosis and monitoring of inherited metabolic disorders like Maple Syrup Urine Disease (MSUD), which involves the dysregulation of branched-chain amino acids including valine. caymanchem.com

Application of LC-MS/MS and GC-MS Based Methodologies

L-Valine-d8 is broadly compatible with the two most prominent mass spectrometry platforms used for metabolite analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.com

LC-MS/MS methods benefit greatly from the use of L-Valine-d8 for developing highly sensitive and specific quantitative assays for amino acids in complex biological matrices like plasma and urine. lcms.cznih.gov These methods often operate in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect a specific precursor-to-product ion transition for both the native valine and the L-Valine-d8 standard. nih.govresearchgate.net This high specificity minimizes interferences, while the internal standard ensures accuracy. For example, a validated method for quantifying amino acids in mammalian urine utilizes L-Valine-d8 as the internal standard for both L-valine and L-methionine. lcms.cz Similarly, studies analyzing amino acids in human tears and plasma have successfully incorporated L-Valine-d8 to compensate for matrix effects and improve method performance. researchgate.netrsc.orgchumontreal.qc.ca

GC-MS analysis of amino acids typically requires a chemical derivatization step to increase their volatility. L-Valine-d8, when added prior to this step, co-derivatizes alongside the endogenous valine, correcting for any inconsistencies or inefficiencies in the reaction. nih.gov This ensures that the final quantitative result is not skewed by sample workup artifacts. GC-MS methods using L-Valine-d8 have been successfully applied to quantify amino acids and their metabolites in human urine, with deuterium-labeled standards being essential for reliable quantitation. nih.govresearchgate.net

Table 1: Methodologies Employing L-Valine-d8

MethodologyPrimary ApplicationRole of L-Valine-d8Key Advantages
LC-MS/MS Targeted quantification of amino acids in biological fluids (plasma, urine, tears). lcms.czresearchgate.netrsc.orgInternal standard to correct for matrix effects, ionization suppression, and instrument variability. chumontreal.qc.caHigh sensitivity, high specificity (especially with MRM), and suitability for direct analysis without derivatization. restek.com
GC-MS Quantification of amino acids and their metabolites in various biological samples. nih.govresearchgate.netInternal standard to account for variations in the mandatory derivatization step and chromatographic injection. nih.govRobust, reliable quantification for volatile compounds, providing excellent chromatographic separation. researchgate.net

High-Resolution Mass Spectrometry for Isologue Distinction in Metabolomics

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass-to-charge ratios with extremely high precision, enabling the separation of ions with very small mass differences. This capability is indispensable in stable isotope tracing studies where researchers track the metabolic fate of labeled nutrients. ckisotopes.comescholarship.org

In such experiments, HRMS can distinguish between multiple isotopologues of valine simultaneously. For instance, it can differentiate the unlabeled (M+0) valine, various isotopologues that have incorporated other stable isotopes like ¹³C or ¹⁵N from a tracer substrate, and the L-Valine-d8 (M+8) internal standard all within the same sample. acs.orgresearchgate.net This precise mass measurement is critical for calculating the fractional enrichment of each isotopologue, which provides quantitative insights into the activity of metabolic pathways. researchgate.net The high resolving power of instruments like Orbitrap or FT-ICR-MS minimizes signal overlap from other isobaric compounds, ensuring confident identification and accurate quantification, which is paramount for the integrity of metabolomics data. ckisotopes.combiorxiv.org

Role of L Valine D8 in Investigating Specific Biological Mechanisms

Elucidation of Amino Acid Discrimination Mechanisms in Enzymology

Enzymes exhibit remarkable specificity, often discriminating between closely related substrates, such as different amino acids or even stereoisomers (L- and D-forms) of the same amino acid. Understanding this selectivity is fundamental to enzymology. L-Valine (D8) serves as a powerful probe in these investigations.

Researchers utilize deuterated amino acids to study enzyme kinetics and mechanisms. nih.govescholarship.org The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium. Observing a KIE when an enzyme processes L-Valine (D8) can provide evidence that a specific carbon-hydrogen bond is broken during the rate-determining step of the enzymatic reaction.

Furthermore, L-Valine (D8) is instrumental in studying how enzymes differentiate between amino acid enantiomers. For instance, some organisms possess enzymes like D-amino acid oxidase, which specifically acts on D-amino acids. nih.gov In a laboratory setting, a medium containing D-valine instead of L-valine can be used to select for cells that have this enzyme, as they are the only ones that can convert the D-form to the essential L-form. nih.gov By using D-Valine-d8 and L-Valine-d8, researchers can precisely track the metabolic conversion and stereospecificity of such enzymes using mass spectrometry.

NMR spectroscopy, particularly in chiral environments, can distinguish between enantiomers. iisc.ac.in Using deuterated substrates like L-Valine (D8) enhances these experiments, allowing for on-the-fly monitoring of enzymatic reactions and providing detailed insights into the structural basis of enzyme-substrate interactions that govern discrimination. iisc.ac.in

Impact on Cellular Function and Mitochondrial Metabolism

L-valine, as a branched-chain amino acid (BCAA), plays a significant role in cellular energy and metabolism. Studies have shown that valine supplementation can enhance mitochondrial function by increasing the expression of genes involved in mitochondrial biogenesis, such as PGC-1α and PGC-1β. This leads to improved respiratory capacity and ATP production while reducing oxidative stress. researchgate.netsigmaaldrich.comisotope.com

L-Valine (D8) is critical for moving beyond qualitative observations to quantitatively tracing these metabolic pathways, a field known as metabolic flux analysis. eurisotop.com By introducing L-Valine (D8) into cell cultures, scientists can track the incorporation of the labeled valine into newly synthesized proteins and its catabolism into intermediates that fuel the citric acid cycle. caymanchem.com

For example, in studies of adipocytes (fat cells), L-Valine (D8) has been used as a tracer to understand how environmental conditions, like oxygen availability, alter cellular metabolism and function. pnas.org Deuterium from D2O (heavy water) or labeled amino acids gets incorporated into non-essential amino acids during their synthesis and then into proteins, allowing for the measurement of proteome-wide turnover kinetics. biorxiv.org This technique, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of how cells respond to stimuli and stress.

Research FindingModel SystemKey OutcomeCitation
Valine treatment upregulates genes for mitochondrial biogenesis (PGC-1α, PGC-1β).C2C12 Skeletal Muscle CellsEnhanced mitochondrial function and protection against oxidative damage. sigmaaldrich.com
Valine supplementation improves basal and maximal mitochondrial respiration.C2C12 Skeletal Muscle CellsIncreased oxygen consumption rate (OCR) and ATP generation. nih.govresearchgate.net
L-Valine (D8) is used as an internal standard and tracer for metabolic flux analysis.Various Cell CulturesPrecise quantification of valine metabolism and its contribution to the citric acid cycle. eurisotop.comcaymanchem.com
D2O and labeled amino acids are used to measure protein turnover rates in cell culture.Human induced Pluripotent Stem Cells (hiPSC)Quantification of protein synthesis and degradation, revealing the energetic costs of high-turnover proteins. biorxiv.org

Insights into Protein Conformational Stability and Energetics

The three-dimensional structure of a protein is critical to its function and is maintained by a delicate balance of energetic interactions. Branched-chain amino acids like isoleucine, leucine (B10760876), and valine are key contributors to a protein's hydrophobic core, which is a major driving force in protein folding and stability. quora.com These residues cluster together, shielding parts of the protein backbone from the solvent and stabilizing the structure. quora.com

Investigating the subtle dynamics and energy landscapes of protein folding requires sophisticated biophysical techniques, where L-Valine (D8) plays a crucial role. Deuterium labeling is a cornerstone of modern biomolecular NMR spectroscopy and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). quora.comacs.org

In NMR, studying large proteins (>25 kDa) is challenging due to spectral complexity and rapid signal decay. Uniform deuteration of a protein, followed by the selective re-introduction of protons at specific sites—such as the methyl groups of Isoleucine, Leucine, and Valine (known as ILV-labeling)—dramatically simplifies the spectra and allows for the structural analysis of large protein complexes. eurisotop.comtandfonline.com Using L-Valine (D8) precursors in the expression media is a common strategy to achieve the necessary deuteration background for these experiments.

TechniqueRole of L-Valine (D8) / DeuterationInsight GainedCitations
Biomolecular NMR Used as a precursor for producing deuterated proteins, often for selective ILV-protonation.Enables structure determination and dynamics studies of large proteins and complexes by reducing spectral complexity. eurisotop.comtandfonline.com
HDX-MS Proteins are placed in D₂O to label backbone amides. Labeled amino acids can be used as internal standards.Reveals protein conformation, dynamics, and folding intermediates by measuring deuterium uptake over time. pnas.orgacs.orgnih.gov
General Biophysics The presence of valine in hydrophobic clusters is a key determinant of protein stability.Understanding the fundamental forces that drive protein folding and maintain native structure. quora.com

Tracing Amino Acid Incorporation into Biosynthetic Pathways

One of the most direct applications of L-Valine (D8) is as a tracer to map metabolic pathways. By providing L-Valine (D8) as a substrate and analyzing the resulting metabolites using mass spectrometry, researchers can precisely follow the journey of the deuterium atoms through a series of biochemical reactions.

A clear example of this is in the study of fatty acid biosynthesis in the bacterium Bacillus subtilis. Research has shown that during the transition from vegetative growth to sporulation, B. subtilis incorporates carbon atoms from valine into the backbone of specific branched-chain fatty acids. biorxiv.org In these experiments, cultures were supplemented with L-Valine (D8), and the cellular fatty acids were later extracted and analyzed. The mass spectra clearly showed the incorporation of deuterium into fatty acids like 12-methyltridecanoic and 14-methylpentadecanoic acid, demonstrating that their primer, isobutyryl-CoA, originated directly from the catabolism of the supplied L-Valine (D8). biorxiv.org

This tracing methodology is not limited to bacteria. Stable isotope labeling has been used to uncover the biosynthetic pathway of important plant metabolites. For instance, labeled valine was used to confirm that it is a precursor for asparaptine, a metabolite in asparagus with potential blood-pressure-lowering effects. acs.orgnih.gov Similarly, labeled valine helped identify numerous valine-derived metabolites in chives, elucidating the pathways for flavor precursors. researchgate.net L-Valine (D8) is also used in the synthesis of other labeled compounds for research, such as L-valineamide-d8, which can serve as an intermediate in creating other complex labeled molecules. medchemexpress.com

Organism/SystemPathway InvestigatedRole of L-Valine (D8) / Labeled ValineKey FindingCitations
Bacillus subtilisFatty Acid BiosynthesisFed L-Valine (D8) to cultures.Demonstrated that isobutyryl-CoA derived from valine is a primer for specific iso-even fatty acids. biorxiv.org
Asparagus (Asparagus officinalis)Asparaptine BiosynthesisFed ¹³C-labeled valine to callus cultures.Confirmed valine as a starting material for the asparaptine pathway and identified a key intermediate. acs.orgnih.gov
Chives (Allium schoenoprasum)Flavor Precursor BiosynthesisFed ¹³C₅-valine to seedlings.Rapidly identified 23 valine-derived metabolites and revealed different incorporation rates in pathway branches. researchgate.net
Chemical SynthesisLabeled Intermediate SynthesisUsed as a starting reagent.Enables the synthesis of other deuterated molecules, like L-valineamide-d8, for further research. medchemexpress.com

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Holistic Biological Understanding

A significant future direction lies in the integration of L-Valine (D8)-based studies with multi-omics approaches to gain a more comprehensive understanding of biological systems. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of cellular processes and their responses to various stimuli.

In studies of inflammatory bowel disease (IBD), for instance, L-Valine-d8 has been used as an internal standard in metabolomic analyses alongside other omics data to reveal functional dysbiosis in the gut microbiome. nih.gov This integrated approach has helped to identify characteristic shifts in microbial populations, transcription, and metabolite pools during disease activity. nih.gov Similarly, multi-omics studies in mice have utilized L-Valine to investigate its effects on metabolic health, revealing that it can induce inflammation and enhance adipogenesis by altering the gut microbiota and related metabolite profiles. frontiersin.org

The use of L-Valine (D8) in these multi-omics contexts allows for the precise tracing of this essential amino acid through various metabolic pathways, providing crucial data points that can be correlated with changes observed at other molecular levels. nih.govmdpi.com This integrated analysis can uncover complex interactions and regulatory networks that would be missed by a single-omics approach. For example, by combining L-Valine (D8) tracing with transcriptomic and proteomic data, researchers can link changes in metabolic flux to alterations in gene expression and protein abundance, providing a more complete picture of the cellular response.

Future research will likely see the expanded use of L-Valine (D8) in large-scale, multi-omics studies of various diseases and biological processes. This will require the development of sophisticated data integration and modeling techniques to fully leverage the richness of the combined datasets.

Development of Novel Deuteration Strategies and Reagents

The synthesis of deuterated compounds, including L-Valine (D8), is a critical area of ongoing research. The development of more efficient, selective, and cost-effective deuteration methods will broaden the accessibility and application of these powerful research tools.

Current research is exploring both chemical and enzymatic strategies for deuteration. Chemoenzymatic methods are being developed to achieve site-selective deuteration of amino acids, which can provide more detailed information in mechanistic studies. nih.gov For example, dual-protein catalysis systems have been shown to selectively deuterate amino acids at the Cα and Cβ positions. nih.gov

Other novel approaches include:

Catalyst-controlled site selectivity: This method allows for the desired deuteration pattern to be achieved by controlling the enzymatic reaction conditions. nih.gov

Hydrogen isotope exchange (HIE): This is considered a feasible method for synthesizing α-deuterated α-amino acids using various deuterium (B1214612) sources. acs.org

Biocatalytic reductive amination: This technique combines a deuteration catalyst with enzymes capable of reductive amination to synthesize multiply isotopically labeled amino acids from inexpensive precursors. chemrxiv.org

The development of new deuterated reagents is also an active area of research. For instance, various deuterated forms of L-Valine are available for specific research applications, including L-Valine (3-D, 98%) and L-Valine-¹⁵N,d₈. medchemexpress.comisotope.com The availability of a wider range of deuterated reagents will enable more sophisticated experimental designs and provide deeper insights into biological systems.

Advanced Computational Modeling for Deuterated Systems and Flux Analysis

Computational modeling plays a crucial role in interpreting the data generated from L-Valine (D8) tracing experiments. Advanced computational models are being developed to more accurately simulate and predict metabolic fluxes in complex biological systems.

Metabolic Flux Analysis (MFA) is a key computational technique that utilizes data from stable isotope labeling experiments to quantify the rates of metabolic reactions. researchgate.netrsc.org The integration of L-Valine (D8) data into MFA models allows for the detailed analysis of branched-chain amino acid metabolism and its connections to other central metabolic pathways. nih.gov

Recent advancements in computational modeling for deuterated systems include:

Physiologically based pharmacokinetic (PBPK) models: These models are used to simulate the distribution and metabolism of deuterated compounds, such as deuterated glucose, throughout the body. nih.gov Similar models could be developed for L-Valine (D8) to improve the accuracy of whole-body metabolic studies.

Quantum mechanics/molecular mechanics (QM/MM) calculations: These methods can be used to study the effect of deuteration on molecular interactions, such as ligand-receptor binding. irb.hr This can provide insights into how the subtle changes in bond length and vibrational frequencies upon deuteration can impact biological activity. irb.hrmdpi.com

Software for combined MS and NMR data: The development of software that can model combined data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enhances the precision of metabolic flux estimations. mdpi.com

Future computational efforts will focus on developing more sophisticated models that can handle the complexity of multi-omics data and provide a more dynamic and predictive understanding of metabolism. researchgate.netacs.org

Expansion of L-Valine (D8) Applications into New Biological Systems and Pathways

While L-Valine (D8) is already used in a variety of research areas, including metabolism, proteomics, and biomolecular NMR, there is significant potential for its application in new biological systems and pathways. isotope.comisotope.com

Emerging areas of application include:

Protein Turnover Studies: L-Valine (D8) is used to measure the synthesis and degradation rates of individual proteins in whole animals, providing insights into proteome dynamics in different tissues. liverpool.ac.uknih.gov

Neurotransmitter Analysis: Deuterated amino acids, including analogs of valine, are used as internal standards in the analysis of neurotransmitters and their metabolites. creative-proteomics.com

Drug Development: Deuteration can alter the pharmacokinetic and metabolic profiles of drugs, and L-Valine (D8) can be used to study these effects. medchemexpress.com

Cancer Metabolism: As a key nutrient, understanding the flux of valine in cancer cells can reveal metabolic vulnerabilities that could be targeted for therapy. mdpi.comckisotopes.com

Aging Research: Multi-omics studies incorporating deuterated standards like L-Valine-d8 are being used to investigate the molecular changes associated with aging and potential rejuvenation strategies. elifesciences.orgelifesciences.org

The versatility of L-Valine (D8) as a tracer makes it a valuable tool for exploring a wide range of biological questions. As our understanding of metabolism continues to grow, so too will the innovative applications of this powerful isotopic label.

Q & A

Q. How does isotopic purity (e.g., 98% D8 labeling) impact experimental reproducibility in metabolic flux analysis using L-Valine (D8)?

Methodological Answer: Isotopic purity directly influences signal-to-noise ratios in mass spectrometry or NMR. Validate purity via quantitative NMR or isotope-ratio mass spectrometry before experiments. Use internal standards (e.g., unlabeled L-Valine) to calibrate measurements and account for natural isotopic abundance .

Q. What experimental controls are essential when using L-Valine (D8) in protein synthesis studies to isolate deuterium-specific effects?

Methodological Answer: Include three controls: (1) unlabeled L-Valine, (2) solvent-only (to rule out solvent isotopic effects), and (3) a scrambled peptide sequence (to assess labeling efficiency). Monitor deuteration levels via LC-MS and compare kinetic rates under identical conditions .

Q. How should researchers handle waste generated from L-Valine (D8) experiments to comply with environmental safety guidelines?

Methodological Answer: Segregate deuterated waste from non-deuterated materials. Store in airtight, labeled containers and coordinate with certified biohazard waste management services. Document disposal protocols in accordance with institutional safety policies .

Q. What statistical methods are appropriate for analyzing small-sample datasets in L-Valine (D8) tracer studies?

Methodological Answer: For low-n studies (e.g., n < 10), use non-parametric tests like Wilcoxon signed-rank to compare labeled vs. unlabeled groups. Apply false discovery rate (FDR) corrections for multiple comparisons in omics data .

Q. How can researchers validate the stability of L-Valine (D8) under varying pH conditions during cell culture experiments?

Methodological Answer: Perform stability assays using HPLC or FTIR at pH 3–9 over 24–72 hours. Compare degradation kinetics with unlabeled Valine. Adjust buffer systems (e.g., HEPES for neutral pH) to minimize deuterium exchange .

Advanced Research Questions

Q. What strategies resolve contradictions between observed deuterium retention in L-Valine (D8) and computational models of protein folding kinetics?

Methodological Answer: Reconcile discrepancies by (1) validating force field parameters in molecular dynamics simulations using experimental hydrogen-deuterium exchange (HDX) data, and (2) incorporating solvent accessibility corrections into models. Cross-validate with cryo-EM or X-ray crystallography .

Q. How can researchers optimize NMR pulse sequences to enhance sensitivity for detecting L-Valine (D8) in complex biological matrices?

Methodological Answer: Use heteronuclear single quantum coherence (HSQC) with non-uniform sampling (NUS) to reduce acquisition time. Apply solvent suppression techniques (e.g., WATERGATE) and dynamic nuclear polarization (DNP) for low-concentration samples .

Q. What experimental designs mitigate isotopic scrambling artifacts in long-term L-Valine (D8) tracer studies?

Methodological Answer: Employ time-course sampling to track scrambling rates. Use isotopomer spectral analysis (ISA) with ¹³C-glucose co-labeling to distinguish enzymatic vs. non-enzymatic deuteration. Validate via tandem mass spectrometry (MS/MS) .

Q. How do researchers assess the ethical implications of using deuterated amino acids in human metabolic studies?

Methodological Answer: Conduct a risk-benefit analysis focusing on deuterium’s biological inertness at low concentrations (<0.1% body water). Include informed consent protocols detailing potential long-term effects and anonymize data to comply with GDPR or HIPAA .

Q. What integrative frameworks (e.g., PICO, FINER) guide hypothesis formulation for L-Valine (D8) applications in neurodegenerative disease research?

Methodological Answer: Apply the FINER criteria:

  • Feasible: Ensure access to deuterated compounds and HDX-MS infrastructure.
  • Novel: Investigate D8-specific effects on amyloid-beta aggregation kinetics.
  • Relevant: Align with NIH priorities on isotopic tracing in Alzheimer’s models .

Data Presentation & Validation

  • Tables/Graphs: Use heatmaps for isotopic enrichment patterns and boxplots for kinetic comparisons. Annotate with 95% confidence intervals .
  • Contradiction Analysis: Apply Bradford-Hill criteria to evaluate causality in conflicting results (e.g., dose-dependent vs. off-target effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.